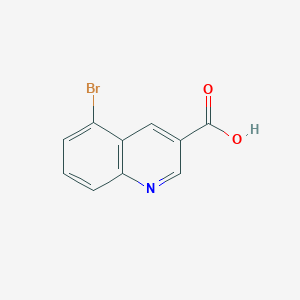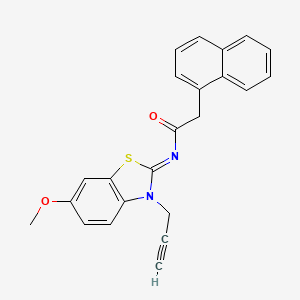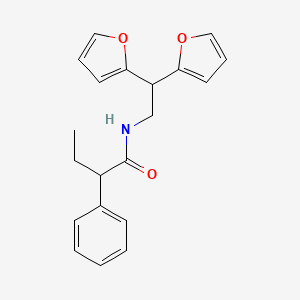
N-(2,2-di(furan-2-yl)ethyl)-2-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2-di(furan-2-yl)ethyl)-2-phenylbutanamide, also known as furamidine or DB75, is a synthetic organic compound with antiparasitic properties. It is a member of the amidine class of compounds, which are known for their broad-spectrum antimicrobial activity. Furamidine has been extensively studied for its potential use in the treatment of various parasitic diseases, including malaria, leishmaniasis, and trypanosomiasis.
Mecanismo De Acción
The exact mechanism of action of N-(2,2-di(furan-2-yl)ethyl)-2-phenylbutanamide is not fully understood, but it is believed to involve the inhibition of DNA synthesis in the parasite. Furamidine is known to bind to the minor groove of DNA, where it disrupts the normal functioning of the parasite's DNA replication machinery. This ultimately leads to the death of the parasite.
Biochemical and Physiological Effects
Furamidine has been shown to have a number of biochemical and physiological effects on the parasite. In addition to its effects on DNA synthesis, this compound has been shown to disrupt the parasite's mitochondrial function, leading to a decrease in energy production and ultimately cell death. Furamidine has also been shown to interfere with the parasite's protein synthesis machinery, further contributing to its antiparasitic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Furamidine has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and has been extensively studied for its antiparasitic properties, making it a valuable tool for researchers studying parasitic diseases. However, N-(2,2-di(furan-2-yl)ethyl)-2-phenylbutanamide does have limitations. It is relatively toxic to mammalian cells, which limits its potential use in vivo. Additionally, its mechanism of action is not fully understood, which may limit its potential for use in drug development.
Direcciones Futuras
There are a number of potential future directions for research on N-(2,2-di(furan-2-yl)ethyl)-2-phenylbutanamide. One area of interest is the development of more potent and selective analogs of the compound. Another potential direction is the investigation of this compound's potential use in combination with other antiparasitic drugs, which may enhance its efficacy and reduce the risk of drug resistance. Finally, there is a need for further research to better understand the mechanism of action of this compound, which may ultimately lead to the development of more effective treatments for parasitic diseases.
Métodos De Síntesis
Furamidine can be synthesized using a variety of methods, including the condensation of 2-furylacetic acid with 2-phenylbutyric acid in the presence of a dehydrating agent such as thionyl chloride. Another common method involves the reaction of 2-furylamine with 2-phenylbutyric acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The resulting product is then treated with a reagent such as hydrazine hydrate to form the final compound.
Aplicaciones Científicas De Investigación
Furamidine has been extensively studied for its potential use in the treatment of various parasitic diseases. In particular, it has shown promising results in the treatment of malaria, a disease caused by the Plasmodium parasite that affects millions of people worldwide. Studies have shown that N-(2,2-di(furan-2-yl)ethyl)-2-phenylbutanamide is effective against both the chloroquine-sensitive and chloroquine-resistant strains of the parasite, making it a potentially valuable tool in the fight against drug-resistant malaria.
Propiedades
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-2-16(15-8-4-3-5-9-15)20(22)21-14-17(18-10-6-12-23-18)19-11-7-13-24-19/h3-13,16-17H,2,14H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNTVFKYDLSJML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC(C2=CC=CO2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-acetylphenyl)-2-(4-(4-isopropylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2620427.png)
![N-(2-methoxyphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2620428.png)
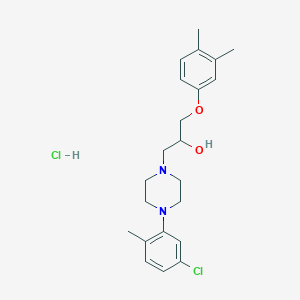
![N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)cyclopropanecarboxamide](/img/structure/B2620430.png)
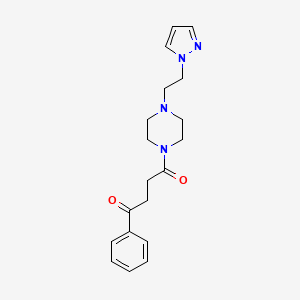
![2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide](/img/structure/B2620434.png)
![N-(4-methoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2620437.png)

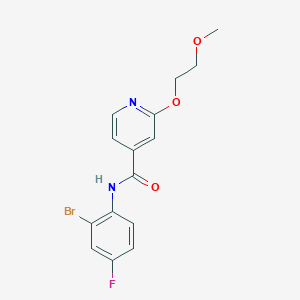
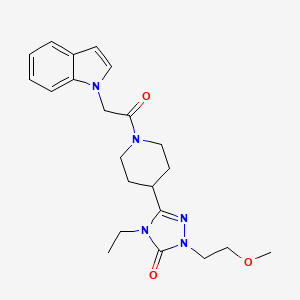
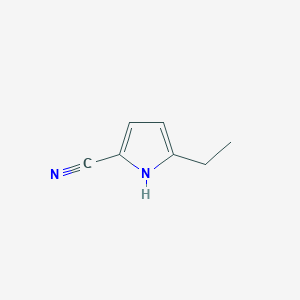
![S-phenyl N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]carbamothioate](/img/structure/B2620447.png)
